molecular formula C22H23N3O3S B306788 N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

Cat. No. B306788
M. Wt: 409.5 g/mol
InChI Key: MMRSPYPDAURXKK-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQDDS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell survival and inflammation.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide for lab experiments is its potent anticancer activity against various cancer cell lines. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research. One possible direction is the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs with improved solubility and bioavailability. Another possible direction is the investigation of the synergistic effects of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide with other anticancer agents. Furthermore, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in other disease areas, such as neurodegenerative diseases and inflammatory diseases, should also be investigated.
Conclusion:
In conclusion, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is a synthetic compound that has shown promising results in various scientific research studies, especially in the field of cancer research. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines and has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its potent anticancer activity and relative ease of synthesis. However, N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide also has limitations, such as its low solubility in aqueous solutions. There are several future directions for N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide research, including the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide analogs, investigation of synergistic effects with other anticancer agents, and exploration of potential use in other disease areas.

Synthesis Methods

N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with 2,3-dimethoxybenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder, which is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Various studies have shown that N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and induce apoptosis.

properties

Product Name

N'-(2,3-dimethoxybenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C22H23N3O3S/c1-14-7-5-9-17-19(11-15(2)24-21(14)17)29-13-20(26)25-23-12-16-8-6-10-18(27-3)22(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+

InChI Key

MMRSPYPDAURXKK-FSJBWODESA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC

SMILES

CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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